molecular formula C36H55N3O9 B12758607 14-Oxa-2,8,11-triazahexadecanoic acid, 4-hydroxy-9-(1-methylethyl)-7,10-dioxo-3-(phenylmethyl)-6-((2,3,4-trimethoxyphenyl)methyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4R*,6S*,9R*))- CAS No. 178047-85-3

14-Oxa-2,8,11-triazahexadecanoic acid, 4-hydroxy-9-(1-methylethyl)-7,10-dioxo-3-(phenylmethyl)-6-((2,3,4-trimethoxyphenyl)methyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4R*,6S*,9R*))-

Cat. No.: B12758607
CAS No.: 178047-85-3
M. Wt: 673.8 g/mol
InChI Key: AVSXVULTSHTIFT-KGVZJERPSA-N
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Description

14-Oxa-2,8,11-triazahexadecanoic acid, 4-hydroxy-9-(1-methylethyl)-7,10-dioxo-3-(phenylmethyl)-6-((2,3,4-trimethoxyphenyl)methyl)-, 1,1-dimethylethyl ester, (3S-(3R*,4R*,6S*,9R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Core Structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.

    Functional Group Modifications: Introduction of functional groups like hydroxyl, ester, and amide groups through reactions such as esterification, amidation, and hydroxylation.

    Final Assembly: Coupling of intermediate compounds using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production may involve optimization of the synthetic route to enhance yield and purity. This could include:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification Techniques: Methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: NaBH4, LiAlH4.

    Coupling Agents: EDC, DCC.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be used to study enzyme interactions, as its structure can mimic natural substrates or inhibitors.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate binding.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    14-Oxa-2,8,11-triazahexadecanoic acid derivatives: Compounds with similar core structures but different functional groups.

    Other Triaza Compounds: Compounds containing the triaza moiety with variations in the carbon skeleton.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

178047-85-3

Molecular Formula

C36H55N3O9

Molecular Weight

673.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-(2-ethoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate

InChI

InChI=1S/C36H55N3O9/c1-10-47-19-18-37-34(42)30(23(2)3)39-33(41)26(21-25-16-17-29(44-7)32(46-9)31(25)45-8)22-28(40)27(20-24-14-12-11-13-15-24)38-35(43)48-36(4,5)6/h11-17,23,26-28,30,40H,10,18-22H2,1-9H3,(H,37,42)(H,38,43)(H,39,41)/t26-,27+,28+,30+/m1/s1

InChI Key

AVSXVULTSHTIFT-KGVZJERPSA-N

Isomeric SMILES

CCOCCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=C(C(=C(C=C1)OC)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCOCCNC(=O)C(C(C)C)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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